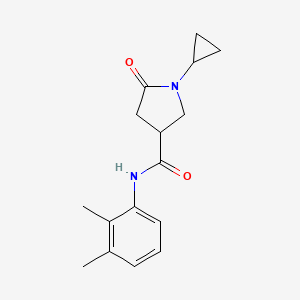
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase.
Mechanism of Action
The mechanism of action of CPP-115 involves the inhibition of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase, which is an enzyme that catalyzes the conversion of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide to succinic semialdehyde. By inhibiting this enzyme, CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which in turn leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 have been extensively studied in animal models. Studies have shown that CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which is associated with a reduction in the occurrence of seizures. CPP-115 has also been shown to have anxiolytic and anti-addictive effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-115 is its high potency and selectivity for 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase. This makes it an ideal tool for studying the role of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in various neurological disorders. However, one of the limitations of CPP-115 is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CPP-115. One area of research is the development of more potent and selective inhibitors of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase. Another area of research is the investigation of the long-term effects of CPP-115 on 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide metabolism and neurotransmission. Additionally, the potential applications of CPP-115 in the treatment of other neurological disorders such as depression and schizophrenia should be explored.
Synthesis Methods
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of the intermediate compound 3-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylic acid, which is then reacted with 2,3-dimethylphenylamine to obtain CPP-115. The synthesis method has been optimized to obtain high yields of pure CPP-115.
Scientific Research Applications
CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase by CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which is an inhibitory neurotransmitter. This increase in 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide levels has been shown to reduce the occurrence of seizures and also has anxiolytic and anti-addictive effects.
properties
IUPAC Name |
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-4-3-5-14(11(10)2)17-16(20)12-8-15(19)18(9-12)13-6-7-13/h3-5,12-13H,6-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXTEDHAWENOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



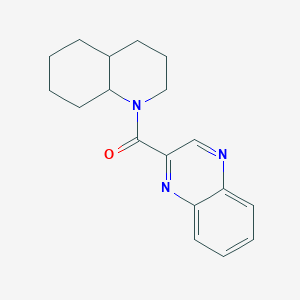
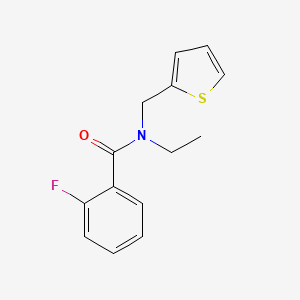
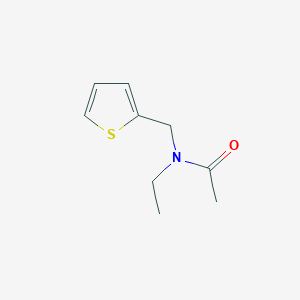
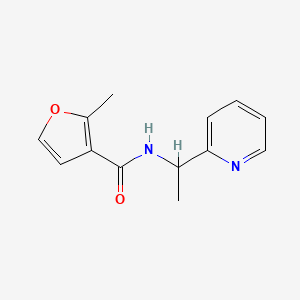
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
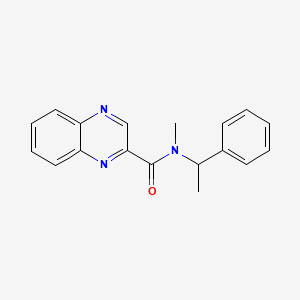
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)